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molecular formula C11H8N2O4 B8402371 8-Nitro-quinoline-4-carboxylic acid methyl ester

8-Nitro-quinoline-4-carboxylic acid methyl ester

Cat. No. B8402371
M. Wt: 232.19 g/mol
InChI Key: XFVCWGHZEIJTLQ-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

SOCl2 (10 ml, 137 mmol) was added slowly to 8-nitro-quinoline-4-carboxylic acid 473 (3.0 g, 13.8 mmol) in MeOH (40 ml) and the mixture was heated at 70° C. for 7 h. After cooling, the solvent was removed in vacuo and the residue was diluted with EtOAc. The organic phase was washed with sat. NaHCO3 solution and brine, dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5) as the eluent to give the title compound (0.70 g, 22%).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
22%

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[N+:5]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=[CH:15][CH:14]=[C:13]2[C:18]([OH:20])=[O:19])([O-:7])=[O:6].[CH3:21]O>>[CH3:21][O:19][C:18]([C:13]1[C:12]2[C:17](=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=[CH:10][CH:11]=2)[N:16]=[CH:15][CH:14]=1)=[O:20]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2C(=CC=NC12)C(=O)O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with sat. NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5) as the eluent

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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